3-amino-4-chloro-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
3-amino-4-chloro-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXZBISDUNEGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-amino-4-chloro-N,N-dimethylbenzamide typically involves the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to form 3-nitro-4-methylbenzoic acid.
Reduction: The nitro group is then reduced to an amino group using hydrogenation in the presence of a catalyst, such as palladium on carbon.
Chlorination: The amino group is chlorinated using reagents like thionyl chloride to form 3-amino-4-chlorobenzoic acid.
Amidation: Finally, the chlorinated compound undergoes amidation with dimethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antiviral Activity : Research has indicated that derivatives of benzamide compounds can serve as effective inhibitors against viral infections, including Ebola and Marburg viruses. For instance, modifications on the benzamide scaffold have shown promising results in inhibiting viral entry into host cells .
- Antitumor Properties : Preliminary studies suggest that 3-amino-4-chloro-N,N-dimethylbenzamide exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Activity : This compound has demonstrated significant antibacterial properties against a range of bacterial strains, indicating its potential as an antimicrobial agent in clinical settings .
Biological Studies
- Enzyme Inhibition : The compound is utilized to study enzyme-ligand interactions, particularly in the context of drug design where it can modulate enzyme activity by binding to active sites .
- Protein-Ligand Interactions : Investigations into how this compound interacts with specific proteins can help elucidate its role in biological pathways, which is crucial for understanding its therapeutic potential .
Material Science
This compound is also explored for its utility in developing new materials. Its chemical structure allows it to be a versatile building block for synthesizing more complex organic molecules used in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, making it useful for studying biochemical mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Observations:
- Nitro vs. Amino Groups: Nitro-substituted derivatives (e.g., ) exhibit stronger electron-withdrawing effects, reducing aromatic ring reactivity in electrophilic substitutions compared to the electron-donating amino group in the target compound .
- Sulfonamide vs. Benzamide : The sulfonamide in introduces a sulfonyl group, which enhances acidity (pKa ~10 for sulfonamides vs. ~15 for benzamides) and influences solubility and biological activity .
Impact of N-Substituents on Properties
Table 2: N-Substituent Effects
Key Observations:
- N,N-Dimethyl Groups : The dimethylamide in the target compound improves metabolic stability compared to primary amides but may reduce binding affinity in biological systems due to steric constraints .
- Bulky N-Substituents : Compounds like N-(diphenylethyl) derivatives () exhibit reduced solubility in aqueous media but enhanced binding to hydrophobic protein pockets .
Biological Activity
3-Amino-4-chloro-N,N-dimethylbenzamide (ACDB) is an organic compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various biological targets. This article explores its synthesis, mechanisms of action, biological applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12ClN2O
- Molecular Weight : 170.60 g/mol
- Melting Point : 164 °C to 166 °C
The compound features an amide functional group (-C(=O)N-) attached to a benzene ring, characterized by the presence of an amino group and a chloro group. This unique structure contributes to its biological activity and potential applications in medicinal chemistry and organic synthesis.
ACDB exhibits its biological effects primarily through enzyme inhibition. It can bind to active sites on various enzymes, thereby blocking their activity. This inhibition may influence several biochemical pathways related to inflammation and signal transduction.
Anticonvulsant Properties
Research has indicated that ACDB and its analogs may possess anticonvulsant properties. For instance, studies involving similar compounds have shown effective antagonism of maximal electroshock (MES)-induced seizures in animal models, with varying ED50 values depending on structural modifications .
Enzyme Interaction Studies
ACDB has been investigated for its role as a biochemical probe in studying enzyme activities. It can interact with specific proteins, affecting their functions and cellular pathways. This property makes it valuable for proteomics research aimed at understanding protein interactions .
Synthesis
The synthesis of ACDB typically involves several steps:
- Nitration : Starting material undergoes nitration to form 3-nitro-4-methylbenzoic acid.
- Reduction : The nitro group is reduced to an amino group using hydrogenation.
- Chlorination : The amino group is chlorinated using thionyl chloride.
- Amidation : The chlorinated compound undergoes amidation with dimethylamine.
Table 1: Summary of Biological Activity Studies on ACDB
Additional Research Insights
- Anticonvulsant Activity : In a study focusing on structural analogs, modifications led to variations in potency against seizures, indicating the importance of specific substituents in enhancing biological activity .
- Enzyme Inhibition : ACDB's interaction with enzymes has been shown to alter metabolic pathways significantly, demonstrating its potential as a therapeutic agent in conditions involving dysregulated enzyme activity.
Q & A
Q. What are the common synthetic routes for 3-amino-4-chloro-N,N-dimethylbenzamide?
The synthesis typically involves sequential functionalization of a benzamide core. A standard approach includes:
- Step 1 : Starting with 4-chloro-3-nitrobenzoic acid, which undergoes reduction (e.g., catalytic hydrogenation) to yield 3-amino-4-chlorobenzoic acid.
- Step 2 : Conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Step 3 : Reaction with dimethylamine in anhydrous dichloromethane or THF to form the amide bond.
- Step 4 : Purification via column chromatography or recrystallization . Key Considerations : Substituent reactivity (chloro vs. amino groups) may require protecting groups to prevent side reactions during amidation .
Q. How can spectroscopic techniques characterize this compound?
- ¹H/¹³C NMR : The amino group (NH₂) appears as a broad singlet (~5 ppm in DMSO-d₆), while the dimethylamide (N(CH₃)₂) shows two singlets near 2.8–3.1 ppm. Chlorine substituents deshield aromatic protons, shifting signals downfield.
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and N-H (~3350 cm⁻¹) confirm the structure.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula C₉H₁₁ClN₂O .
Q. What solvents and conditions optimize its stability during storage?
- Storage : Inert atmospheres (argon) and low temperatures (-20°C) prevent degradation.
- Solvents : Avoid protic solvents (e.g., water, alcohols) to minimize hydrolysis. Use anhydrous DMSO or DMF for long-term stability .
Advanced Research Questions
Q. How do competing substituents (chloro vs. amino) influence regioselectivity in further functionalization?
- The amino group (-NH₂) is a strong ortho/para-directing group, while chloro (-Cl) is meta-directing. In electrophilic substitution (e.g., nitration), the amino group dominates, leading to products substituted at the 5- or 6-position .
- Contradiction Note : Under acidic conditions, the amino group may protonate, altering directing effects. For example, in bromination, competing pathways require pH control to prioritize desired products .
Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions?
- Example : Suzuki-Miyaura coupling of the chloro substituent shows inconsistent yields (60–85%). Factors to optimize:
- Catalyst Choice : Pd(PPh₃)₄ vs. PdCl₂(dppf) for sterically hindered substrates.
- Base : K₂CO₃ (aqueous) vs. CsF (anhydrous) to stabilize reactive intermediates.
- Temperature : Higher temperatures (100–120°C) improve kinetics but risk decomposition .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
- Mechanistic Insight : The dimethylamide group enhances lipophilicity, facilitating membrane penetration. The amino group may form hydrogen bonds with enzyme active sites (e.g., kinase ATP pockets).
- Assays :
- Fluorescence Polarization : Measure binding affinity to target proteins.
- Enzyme Inhibition Assays : IC₅₀ values using purified enzymes (e.g., acetyltransferase) .
Q. What chromatographic methods separate this compound from structurally similar impurities?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time shifts due to the amino group’s polarity.
- Troubleshooting : Co-elution with dechlorinated byproducts? Adjust pH to 6.5–7.0 to reduce ionization of the amino group, improving resolution .
Methodological Tables
Table 1 : Comparison of Synthetic Routes for this compound
Table 2 : Analytical Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.98 (s, 6H, N(CH₃)₂) | Confirms dimethylamide |
| IR | 1645 cm⁻¹ (C=O stretch) | Amide bond presence |
| HRMS | [M+H]⁺ = 213.0592 (C₉H₁₁ClN₂O) | Molecular formula validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
